molecular formula C8H12N2 B15246064 Hexahydro-1H-pyrrolizine-1-carbonitrile

Hexahydro-1H-pyrrolizine-1-carbonitrile

Cat. No.: B15246064
M. Wt: 136.19 g/mol
InChI Key: VXFRTMYKRBUMDD-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₂N₂ It is a derivative of pyrrolizidine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-1H-pyrrolizine-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of acyclic precursors. For instance, the Dieckmann reaction can be used to cyclize pyrrolidine derivatives, resulting in the formation of the pyrrolizidine ring . Another method involves the reduction of α,β-unsaturated esters followed by transesterification and lactam formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolizine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of this compound.

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrrolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Hexahydro-1H-pyrrolizine-1-carbonitrile can be compared with other pyrrolizidine derivatives, such as:

This compound is unique due to its specific chemical structure and the range of reactions it can undergo, making it a valuable compound in scientific research.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-7-3-5-10-4-1-2-8(7)10/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFRTMYKRBUMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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